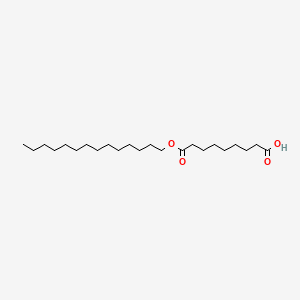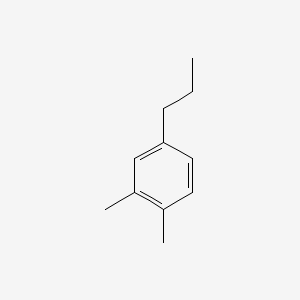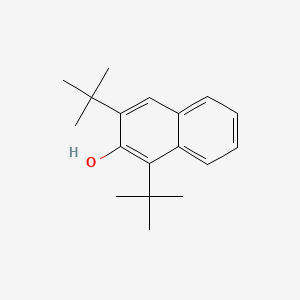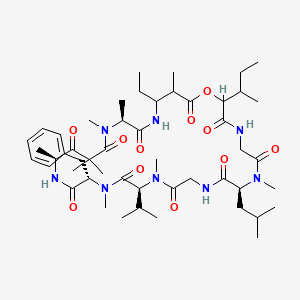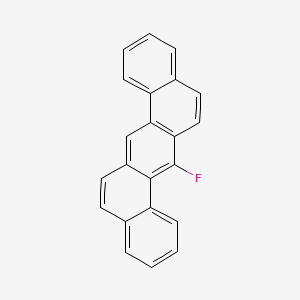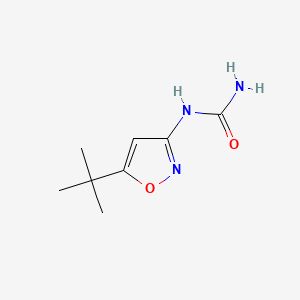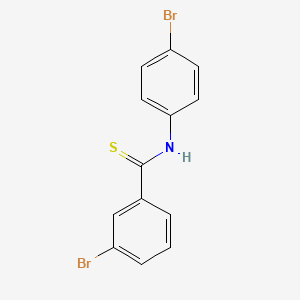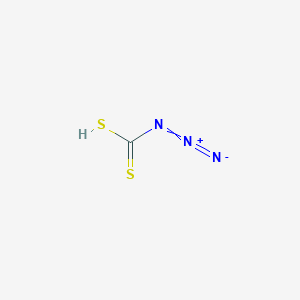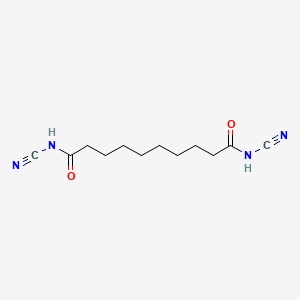
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two conjugated double bonds and a trimethyl-substituted dodecadienamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- typically involves multi-step organic reactions. One common method starts with the preparation of the ethyl ester of 3,7,11-trimethyl-2,4-dodecadienoate from 4-methyltetrahydropyran. The cleavage of 4-methyltetrahydropyran by acetyl bromide in the presence of zinc chloride yields 3-methyl-5-bromo-1-acetoxypentane. This intermediate is then coupled with isobutylmagnesium bromide to produce tetrahydrogeraniol, which is subsequently oxidized to the corresponding aldehyde. The aldehyde undergoes further reactions with allylmagnesium chloride and oxidation to form 6,10-dimethyl-3E-undecen-2-one, which is finally converted to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s properties.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester: Shares a similar backbone but differs in functional groups.
6,10-Dimethyl-3E-undecen-2-one: An intermediate in the synthesis of the target compound with similar structural features.
Uniqueness
2,4-Dodecadienamide, N-ethyl-3,7,11-trimethyl-, (E,E)- is unique due to its specific amide functional group and conjugated double bonds, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
58084-44-9 |
|---|---|
Fórmula molecular |
C17H31NO |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
(2E,4E)-N-ethyl-3,7,11-trimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C17H31NO/c1-6-18-17(19)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3,(H,18,19)/b12-8+,16-13+ |
Clave InChI |
BSURDEZWFDLQNC-UEVLXMDPSA-N |
SMILES isomérico |
CCNC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C |
SMILES canónico |
CCNC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

